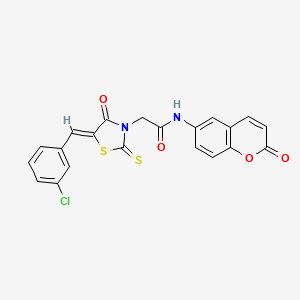
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClN2O4S2 and its molecular weight is 456.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound with a complex structure that incorporates a thiazolidinone core and a chromenone moiety. This unique combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C21H13ClN2O4S2, with a molecular weight of 456.92 g/mol. The structural features include:
| Component | Description | Biological Activity |
|---|---|---|
| Thiazolidinone Core | Contains a sulfur atom and carbonyl groups | Antimicrobial, anti-inflammatory |
| Chromenone Moiety | Contributes to pharmacological properties | Anticancer, anticoagulant |
| Chlorobenzylidene Group | Enhances interaction with biological targets | Antioxidant |
Antimicrobial Activity
Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzylidene group in this compound may enhance its effectiveness against various pathogens. For instance, related compounds have shown activity against bacteria and fungi, suggesting that this compound could also possess similar properties.
Anticancer Properties
Research on thiazolidinone derivatives has demonstrated their potential as anticancer agents. A study found that compounds with similar structures exhibited dose-dependent antiproliferative activity in human leukemia cell lines, indicating that this compound may also inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
The thiazolidinone framework is known for its anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Further investigation into the COX-inhibitory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases .
Case Studies and Experimental Findings
- In Vitro Studies : In cell-based assays, similar thiazolidinone compounds have been tested for their ability to inhibit melanin production and tyrosinase activity, which are crucial for understanding skin pigmentation disorders . These studies can be extended to evaluate the effects of our compound on these pathways.
- Cytotoxicity Assays : A comparative analysis of cytotoxic effects in B16F10 murine melanoma cells revealed that certain analogs did not exhibit significant cytotoxicity at lower concentrations, suggesting a favorable therapeutic index for compounds with similar structures .
- Mechanistic Studies : Investigations using Lineweaver–Burk plots have elucidated the kinetic mechanisms by which related compounds inhibit mushroom tyrosinase, providing a model for understanding how our compound may interact with similar biological targets .
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are recommended:
- Pharmacological Assays : Conduct comprehensive pharmacological evaluations to determine IC50 values against various cancer cell lines and microbial strains.
- Mechanism of Action Studies : Explore the specific pathways affected by this compound through molecular docking studies and biochemical assays.
- In Vivo Studies : Assess the efficacy and safety profile in animal models to understand the therapeutic potential and pharmacokinetics.
属性
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXIUIVSMBGSK-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














